molecular formula C14H18N2O3 B6497450 4-(4-methoxybenzoyl)-3,3-dimethylpiperazin-2-one CAS No. 952832-53-0

4-(4-methoxybenzoyl)-3,3-dimethylpiperazin-2-one

Cat. No.: B6497450
CAS No.: 952832-53-0
M. Wt: 262.30 g/mol
InChI Key: RJYGWPIFVNBJRA-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a piperazin-2-one core substituted at position 4 with a 4-methoxybenzoyl group and at position 3 with a 3,3-dimethyl group. Its IUPAC name is 4-(4-Methoxybenzoyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one (CAS: 1025387-35-2) . The structure combines a bicyclic piperazine moiety with aromatic and carbonyl functionalities, which are common in bioactive molecules targeting neurological or metabolic pathways.

Properties

IUPAC Name

4-(4-methoxybenzoyl)-3,3-dimethylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-14(2)13(18)15-8-9-16(14)12(17)10-4-6-11(19-3)7-5-10/h4-7H,8-9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYGWPIFVNBJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxybenzoyl)-3,3-dimethylpiperazin-2-one typically involves the acylation of 3,3-dimethylpiperazine with 4-methoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality and higher efficiency. The use of automated systems also minimizes human error and enhances safety during production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxybenzoyl)-3,3-dimethylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: 4-(4-Formylbenzoyl)-3,3-dimethylpiperazin-2-one or 4-(4-Carboxybenzoyl)-3,3-dimethylpiperazin-2-one.

    Reduction: 4-(4-Hydroxybenzoyl)-3,3-dimethylpiperazin-2-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Methoxybenzoyl)-3,3-dimethylpiperazin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-methoxybenzoyl)-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. The methoxybenzoyl group plays a crucial role in binding to the active site of the target, while the piperazine ring provides structural stability and enhances binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Piperazine/Piperazinone Families

The following table summarizes key analogs and their distinguishing features:

Compound Name/Structure Molecular Weight Key Substituents Synthesis Yield Biological Activity Reference
4-(4-Methoxybenzoyl)-3,3-dimethylpiperazin-2-one 433.5 4-Methoxybenzoyl, 3,3-dimethyl N/A Not reported
Compound 5i (Benzoxazolone derivative) ~550 (HRMS) Benzoxazolone, butyl linker 51% Not specified
Compound 31’’ (Benzo[b][1,4]oxazinone) 304.16 Benzooxazinone, propyl linker 50% Not specified
PAR2 antagonist I-191 423.48 Imidazo[1,2-b]pyridazine, fluorophenyl N/A PAR2 antagonist
1-(4-Fluorophenyl)-3,3-dimethylpiperazin-2-one 329.07 4-Fluorophenyl N/A Not specified
Key Observations:

Substituent Effects: The 4-methoxybenzoyl group in the target compound enhances electron density compared to 4-fluorophenyl () or imidazo[1,2-b]pyridazine (), which may alter receptor binding kinetics. Dimethyl groups at position 3 reduce steric flexibility relative to non-methylated piperazines (e.g., compound 31’’ in ).

Synthetic Accessibility: Analogs with benzoxazolone/benzothiazolone moieties () exhibit moderate yields (51–53%), while simpler piperazinones (e.g., compound 31’’) achieve 50% yields.

Biological Relevance :

  • The PAR2 antagonist I-191 () demonstrates targeted activity due to its imidazo[1,2-b]pyridazine group, whereas the target compound’s methoxybenzoyl group may favor antioxidant or CNS-targeted effects, as seen in related thiourea derivatives ().

Physicochemical and Spectroscopic Comparisons

  • NMR Profiles: The target compound’s ¹H-NMR would show signals for methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons (~δ 6.8–7.4 ppm), similar to compound 31’’ (δ 4.55 for O-CH₂-CO) . 3,3-Dimethyl groups would appear as singlet peaks near δ 1.2–1.5 ppm, distinct from non-methylated analogs.
  • Lipophilicity: The 4-methoxybenzoyl group increases logP compared to fluorophenyl () or hydrophilic benzooxazinone derivatives ().

Functional Group Impact on Bioactivity

  • Methoxybenzoyl vs. Fluorophenyl :
    • Methoxy groups enhance π-π stacking with aromatic residues in enzymes/receptors, while fluorine’s electronegativity may polarize binding pockets.
  • Piperazinone vs. Piperazine: The ketone in piperazin-2-one may form hydrogen bonds, improving target affinity compared to non-ketone analogs (e.g., compound 4g in ).

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